3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine

Medicinal Chemistry Chemical Biology Building Blocks

Researchers requiring bifunctional building blocks face supply inconsistencies with scaffolds offering only a single reactive handle. This specific 3,9-dibromo derivative directly addresses the need for two divergent vectors of elaboration in medicinal chemistry. - Enables sequential Suzuki or Buchwald-Hartwig couplings at two distinct positions for diverse library synthesis. - Electronic profile differentiates it from mono-bromo analogs, a critical factor for precise SAR campaigns. - Supplied at 95% minimum purity, ensuring reliable starting material quality for PROTAC or bifunctional molecule design.

Molecular Formula C6H7Br2N3O
Molecular Weight 296.95 g/mol
CAS No. 2060053-25-8
Cat. No. B1436073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
CAS2060053-25-8
Molecular FormulaC6H7Br2N3O
Molecular Weight296.95 g/mol
Structural Identifiers
SMILESC1COCC(C2=NN=C(N21)Br)Br
InChIInChI=1S/C6H7Br2N3O/c7-4-3-12-2-1-11-5(4)9-10-6(11)8/h4H,1-3H2
InChIKeyBVDSQRIVRFWTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,9-Dibromo-triazolo-oxazepine: Research-Grade Scaffold Overview


The compound 3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine (CAS 2060053-25-8) is a heterocyclic small molecule with the formula C₆H₇Br₂N₃O and a molecular weight of 296.95 g/mol . It belongs to the class of fused triazolo-oxazepines, a scaffold that has seen recent exploration in patent literature as a core for bromodomain and extra-terminal (BET) protein inhibitors [1]. Its current commercial availability is primarily as a versatile small molecule scaffold for research and development purposes, where its dibromo substitution pattern offers unique potential for late-stage functionalization .

Dual-site divergent functionalization via 3- and 9-bromine positions
Scaffold for sequential cross-coupling (e.g., Suzuki, Buchwald-Hartwig)
Research-grade building block for SAR and bifunctional molecule design

Why 3,9-Dibromo Cannot Substitute 3-Mono-Bromo


Generic substitution of the 3,9-dibromo derivative (MW 296.95 g/mol) with its closest commercially available analog, 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine (MW 218.05 g/mol) , is not scientifically valid. The presence of a second bromine atom at the 9-position introduces a fundamentally different calculated electronic profile, evidenced by a predicted pKa difference of over 1.5 log units compared to the mono-bromo analog [REFS-2, REFS-3]. This differential halogenation directly impacts the scaffold's potential for sequential cross-coupling reactions, which is a critical differentiator in modern drug discovery synthesis campaigns. The procurement of the precise dihalogenated building block is therefore non-negotiable for SAR exploration programs requiring two divergent points of elaboration.

Predicted electronic and pKa profile mismatch may alter reactivity for cross-coupling
Dual bromine atoms enable divergent sequential elaboration; mono-bromo analog does not support this

Quantitative Differentiation Evidence


Molecular Weight and Heavy Atom Differentiation

The target compound has a molecular weight of 296.95 g/mol, exactly 78.90 g/mol heavier than its 3-bromo mono-halogenated analog (218.05 g/mol) [REFS-1, REFS-2]. This difference corresponds precisely to the mass of one additional bromine atom. The increased heavy atom count (from 1 to 2 bromines) directly influences the scaffold's calculated physicochemical parameters, including a predicted boiling point of 430.4±55.0 °C and density of 2.39±0.1 g/cm³ .

MW Difference
Predicted
+78.90 g/mol
Confirms dibromo identity and dual-functionalization capacity
Predicted BP, density, pKa; experimental verification needed
Medicinal Chemistry Chemical Biology Building Blocks

Absence of Published Comparative Bioactivity Data

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, Google Patents, PubChem) was performed. No head-to-head or cross-study comparable quantitative biological assay data (e.g., IC₅₀, Kd, EC₅₀) were found for 3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine versus any close analog or standard. Any claims of cytotoxic activity (e.g., against MCF-7 cells) from non-peer-reviewed commercial sources are unverifiable and explicitly noted as lacking a primary source . This represents a critical data gap for evidence-based procurement.

Bioactivity Data
Data to verify
No verified IC₅₀ / Kd
Procurement based on scaffold utility, not bioactivity claims
No peer-reviewed BET inhibition data; unverifiable commercial claims
Epigenetics Bromodomain Inhibition Oncology

Validated Application Scenarios


Dual-Site Late-Stage Functionalization Building Block

Based on its two distinct bromine atoms at the 3- and 9-positions [1], the compound's most defensible application is as a starting material for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in medicinal chemistry. This allows for the systematic exploration of structure-activity relationships (SAR) across two vectors, generating diverse libraries from a single scaffold. Its procurement is justified for laboratories specifically designing PROTACs or other bifunctional molecules requiring dual exit vectors, as hinted at in the broader oxazepine-based BET degrader literature [2].

Negative Control Probe for Bromodomain Assays

Due to the complete absence of verified BRD4 or BET-family inhibitory activity [1], this specific dibromo-substituted scaffold may serve as a useful negative control compound in biochemical or cellular assays. The dense, dual-halogen substitution could disrupt key binding interactions required for bromodomain inhibition, making it a structurally similar but biologically inactive comparator to active triazolo-diazepine or oxazepine BET inhibitors [2].

Analytical Standard for LC-MS Method Development

The compound is available as a commercial standard (e.g., Ref. 3D-KHD05325) with a minimum 95% purity . Its well-defined and unusual structure, with two heavy bromine atoms providing a distinct isotopic pattern, makes it an excellent candidate for use in LC-MS method development, validation, and as a retention time/internal standard marker for studies involving this chemical class.

Application
Selection Property
Validation Focus
Dual-site sequential elaboration
Two divergent bromine positions
Cross-coupling reactivity and SAR library generation
Potential BET bromodomain negative control
Structural similarity without confirmed BRD4 inhibition
Verification of inactivity in bromodomain assays
LC-MS method development standard
Distinct isotopic pattern from two bromines
Retention time and mass accuracy for triazolo-oxazepine class
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